molecular formula C18H16O5 B192600 5,6,2'-Trimethoxyflavone CAS No. 16266-97-0

5,6,2'-Trimethoxyflavone

Cat. No.: B192600
CAS No.: 16266-97-0
M. Wt: 312.3 g/mol
InChI Key: IQWXFMQSQNSHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,5,6-Trimethoxyflavone is a flavonoid compound with the molecular formula C18H16O5. It is characterized by the presence of three methoxy groups attached to the flavone backbone. This compound is part of the larger family of flavonoids, which are known for their diverse biological activities and presence in various plants .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5,6-Trimethoxyflavone typically involves the methoxylation of a flavone precursor. One common method includes the use of methanol and a suitable catalyst to introduce methoxy groups at the desired positions on the flavone structure .

Industrial Production Methods: Industrial production of 2’,5,6-Trimethoxyflavone may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the methoxylation process .

Chemical Reactions Analysis

Types of Reactions: 2’,5,6-Trimethoxyflavone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .

Mechanism of Action

The mechanism of action of 2’,5,6-Trimethoxyflavone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It has been shown to modulate pathways related to inflammation, apoptosis, and cell proliferation. .

Comparison with Similar Compounds

2’,5,6-Trimethoxyflavone can be compared with other methoxyflavones such as:

  • 5,6,2’-Trimethoxyflavone
  • 5,7-Dimethoxyflavone
  • 3’,4’,5’-Trimethoxyflavone

Uniqueness: What sets 2’,5,6-Trimethoxyflavone apart is its specific methoxylation pattern, which contributes to its unique biological activities and chemical properties. This distinct structure allows it to interact differently with biological targets compared to other methoxyflavones .

Properties

CAS No.

16266-97-0

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

5,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O5/c1-20-13-7-5-4-6-11(13)16-10-12(19)17-14(23-16)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3

InChI Key

IQWXFMQSQNSHKI-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC

melting_point

124-125°C

physical_description

Solid

Synonyms

5,6-Dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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